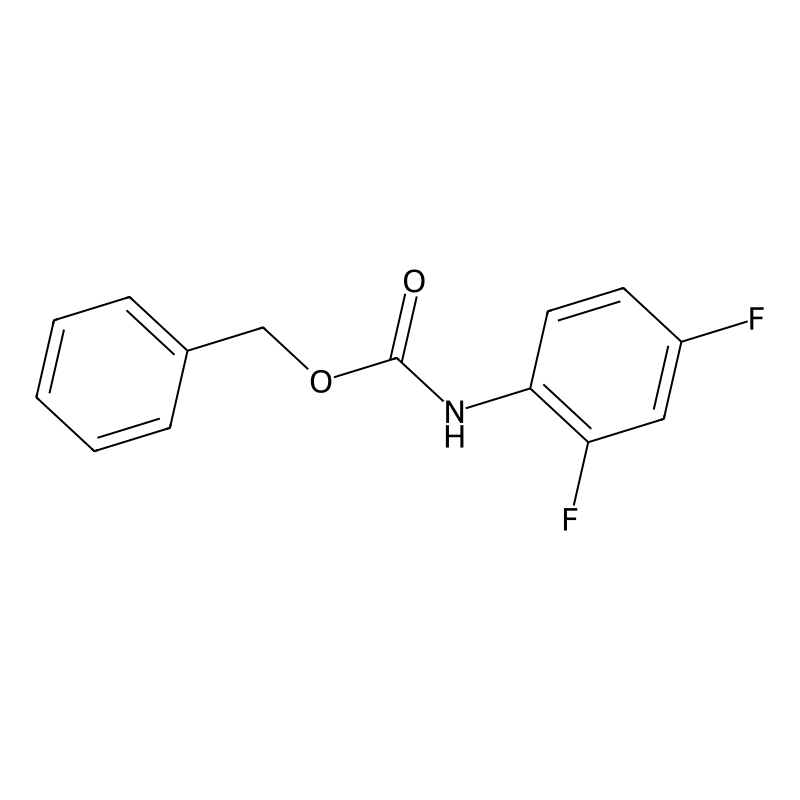Benzyl (2,4-difluorophenyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Hydro-Lipophilic Properties Research
Scientific Field: Chemistry
Application Summary: This compound has been used in the preparation and study of novel fluorinated benzyl carbamates of 4-Aminosalicylanilides.
Methods of Application: The hydro-lipophilic properties of these mono-, di-, and tri-substituted carbamates were investigated.
Use as a Protecting Group
Scientific Field: Organic Chemistry
Application Summary: Carbamates, such as “Benzyl (2,4-difluorophenyl)carbamate”, can be used as protecting groups for amines in organic synthesis.
Methods of Application: The carbamate protecting group can be installed and removed under relatively mild conditions.
Results/Outcomes: The use of carbamate protecting groups allows for the selective synthesis of complex organic molecules, including peptides.
Use in Material Science
Scientific Field: Material Science
Application Summary: “Benzyl (2,4-difluorophenyl)carbamate” can be used in the synthesis of new materials.
Methods of Application: The specific methods of application would depend on the type of material being synthesized.
Results/Outcomes: The outcomes would vary depending on the specific application.
Use in Pharmaceutical Research
Scientific Field: Pharmaceutical Research
Application Summary: “Benzyl (2,4-difluorophenyl)carbamate” could potentially be used in the development of new pharmaceuticals.
Methods of Application: The compound would be used in the synthesis of new drug molecules.
Results/Outcomes: The outcomes would depend on the specific drug being synthesized.
Benzyl (2,4-difluorophenyl)carbamate is an organic compound characterized by a benzyl group attached to a carbamate functional group, which is in turn connected to a 2,4-difluorophenyl moiety. The molecular formula of this compound is CHFNO, and its structure can be represented as follows:
- Benzyl Group: A phenyl ring (CH) attached to a methylene (-CH-) group.
- Carbamate Group: An ester of carbamic acid, represented as -OC(=O)NH.
- Difluorophenyl Moiety: A phenyl ring with two fluorine atoms substituted at the 2 and 4 positions.
This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique structural features.
- Hydrolysis: The carbamate bond can be hydrolyzed to yield the corresponding amine and carboxylic acid.
- Transesterification: Reaction with alcohols can lead to the formation of different esters.
- Nucleophilic Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
These reactions are significant in synthetic organic chemistry and drug development.
Research indicates that compounds containing carbamate groups often exhibit biological activities, particularly as enzyme inhibitors. Benzyl (2,4-difluorophenyl)carbamate has been studied for its potential inhibitory effects on cholinesterases, which are critical enzymes in neurotransmission. Inhibition of these enzymes can lead to increased levels of neurotransmitters, making such compounds valuable in treating neurodegenerative diseases .
The synthesis of Benzyl (2,4-difluorophenyl)carbamate typically involves several steps:
- Formation of the Difluorophenol: Starting from 2,4-difluorobenzene through halogenation reactions.
- Carbamate Formation: The difluorophenol is reacted with benzyl chloroformate in the presence of a base to form the carbamate. This reaction can be performed under microwave conditions for efficiency .
- Purification: The product is purified using techniques such as recrystallization or chromatography.
Alternative methods may include direct reaction with carbon dioxide and amines to form carbamates in one-pot procedures .
Benzyl (2,4-difluorophenyl)carbamate has several potential applications:
- Medicinal Chemistry: As a lead compound for developing cholinesterase inhibitors.
- Agrochemicals: Potential use in pesticides due to its biological activity against pests.
- Synthetic Intermediates: Useful in organic synthesis for constructing more complex molecules.
Studies examining the interactions of Benzyl (2,4-difluorophenyl)carbamate with biological targets have shown promising results. It has been evaluated for its binding affinity and inhibition kinetics against acetylcholinesterase and butyrylcholinesterase enzymes. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties .
Benzyl (2,4-difluorophenyl)carbamate shares structural similarities with various other carbamates. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl Carbamate | Benzyl group attached to a carbamate | Simpler structure without fluorine substituents |
| Phenyl (2,4-difluorophenyl)carbamate | Phenyl group instead of benzyl | Potentially different biological activity |
| Ethyl (2,4-difluorophenyl)carbamate | Ethyl group instead of benzyl | May exhibit different solubility properties |
| Methyl (3-fluorophenyl)carbamate | Methyl group with a single fluorine | Different electronic properties affecting reactivity |
The uniqueness of Benzyl (2,4-difluorophenyl)carbamate lies in its specific arrangement of functional groups and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.








